5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid
Description
5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid is a specialized compound used in peptide synthesis and medicinal chemistry. The structure features a five-membered oxolane (tetrahydrofuran) ring substituted with a carboxylic acid group at the 3-position and an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl group at the 5-position. The Fmoc group is a base-labile protecting group widely employed in solid-phase peptide synthesis (SPPS) due to its compatibility with orthogonal deprotection strategies.
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)13-9-14(26-11-13)10-22-21(25)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWRYZBRRKGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
The compound is compared with structurally related analogs to highlight differences in reactivity, stability, and applications. Key structural variations include ring size, substituents, and protecting groups , which influence their roles in synthesis and biological activity.
Structural and Functional Variations
Table 1: Key Structural Features and Properties
Key Comparisons
Ring Size and Conformational Effects
- Oxolane (5-membered ring) : The target compound’s oxolane ring offers moderate ring strain and conformational flexibility, balancing stability and reactivity in peptide backbone modifications.
- Oxetane (4-membered ring): Analogs like 3-({Fmoc}amino)oxetane-3-carboxylic acid (CAS 1380327-56-9) exhibit higher ring strain, which may enhance reactivity but reduce stability. This makes oxetane derivatives useful for constrained peptide designs.
Substituent Effects
- Trifluoromethyl Group : The trifluoromethyl-substituted oxolane (CAS EN300-43357121) improves metabolic stability and lipophilicity due to fluorine’s electronegativity, making it valuable in medicinal chemistry.
- Aromatic vs. Aliphatic Rings : The furan-3-carboxylic acid analog (CAS 1936714-49-6) features an aromatic ring, altering electronic properties and hydrogen-bonding capacity compared to the saturated oxolane.
- Hydrophobic Chains: The hexanoic acid derivative (CAS 212688-54-5) increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility.
Protecting Group Variations
- Fmoc vs. Boc : While the target uses Fmoc, the tert-butoxycarbonyl (Boc) -protected analog () requires acidic deprotection (e.g., TFA), limiting its compatibility with acid-sensitive substrates.
Research Findings
- Trifluoromethyl Analogs : Demonstrated enhanced resistance to enzymatic degradation in vitro, suggesting utility in peptide therapeutics.
- Oxetane Derivatives : Exhibited acute toxicity (Category 4 for oral/dermal/inhalation), necessitating careful handling despite their synthetic utility.
- Cyclohexane-Based Compounds : Used in α-helix mimetics due to rigid chair conformations (e.g., Fmoc-tranexamic acid).
Biological Activity
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid, often referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against specific targets, and relevant case studies.
- Molecular Formula : C21H25NO5
- Molecular Weight : 363.44 g/mol
- CAS Number : 1936714-49-6
The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. Research indicates that it may act as an inhibitor of certain histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
Inhibition of HDACs
In studies involving structurally similar compounds, it has been shown that modifications in the molecular structure can significantly alter the inhibitory potency against different HDAC isoforms. For instance:
- IC50 Values : Compounds structurally related to Fmoc derivatives have shown IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating potent inhibitory activity .
Case Study: HDAC Inhibition
A comprehensive study was performed on a series of azumamides, which are structurally related to Fmoc derivatives. The findings revealed:
- Selectivity : Azumamides exhibited selectivity towards class I HDACs (HDAC1–3) over class IIa and IIb.
- Potency : The presence of specific functional groups significantly enhanced their inhibitory potency, suggesting that similar strategies could be applied to optimize Fmoc derivatives for enhanced biological activity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of various compounds related to 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid:
| Compound Name | CAS Number | HDAC Inhibition IC50 (nM) | Notes |
|---|---|---|---|
| Azumamide A | N/A | 67 | Weak inhibitor |
| Azumamide C | N/A | 14 | Potent inhibitor |
| Fmoc-Amino Acid Derivative | 1936714-49-6 | TBD | Potential for optimization |
Research Findings
Recent studies have focused on synthesizing derivatives of the Fmoc compound to enhance its biological activity. For instance:
- Structural Modifications : Altering the side chains and functional groups has been shown to improve binding affinity and selectivity towards target enzymes.
- Biochemical Assays : Various assays demonstrated that certain modifications led to increased efficacy in inhibiting HDACs without significant toxicity towards mammalian cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
